吉美拉西杂质 5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

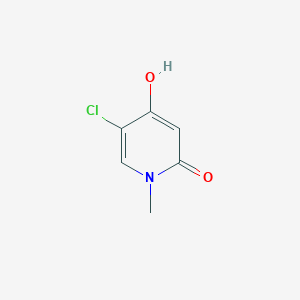

Gimeracil Impurity 5, also known as 5,6-Dichloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a chemical compound with the molecular formula C7H4Cl2N2O2 . It is used for research and development purposes .

Synthesis Analysis

A practical three-step synthetic approach to gimeracil has been described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as intermediates . The advantages of this procedure include short reaction steps, simple operation, and good yield .Molecular Structure Analysis

The molecular structure of Gimeracil Impurity 5 includes a pyridine ring with two chlorine atoms, a methoxy group, and a nitrile group . The InChI representation of the molecule isInChI=1S/C9H11N3O2/c1-12(2)8-4-7(14-3)6(5-10)9(13)11-8/h4H,1-3H3,(H,11,13) . Chemical Reactions Analysis

Impurities in chemical reactions can have both physical and chemical effects on the system . Even a small number of impurities can cause the properties of the reaction stream to change . Understanding these limitations may provide cost-effective solutions for problems revolving around impurities in the reaction stream .科学研究应用

Gimeracil Impurity 5: A Comprehensive Analysis of Scientific Research Applications

Analytical Method Development: Gimeracil Impurity 5 is utilized in the development of analytical methods. These methods are crucial for determining the presence and concentration of various substances within a sample. In pharmaceuticals, this is particularly important for ensuring the safety and efficacy of drugs.

Method Validation (AMV): Method validation is a process that confirms that the analytical methods used for drug testing are reliable and reproducible. Gimeracil Impurity 5 plays a role in this process, which is essential for regulatory compliance and drug approval.

Quality Control (QC): In the realm of pharmaceutical manufacturing, quality control is paramount. Gimeracil Impurity 5 is involved in QC applications to ensure that the final product meets the required standards and specifications.

Abbreviated New Drug Application (ANDA): During the ANDA process, which is necessary for generic drug approval, Gimeracil Impurity 5 may be used to demonstrate that the generic product is equivalent to the innovator drug.

Commercial Production of Gimeracil: In the commercial production of Gimeracil, its impurities must be monitored and controlled. Gimeracil Impurity 5 can be used as a reference standard to ensure product consistency and quality.

Stability Studies: Stability studies are critical for understanding how various factors such as temperature, humidity, and light affect a drug’s potency over time. Gimeracil Impurity 5 can be used in these studies to assess the stability of Gimeracil.

Identification of Unknown Impurities: Identifying unknown impurities in pharmaceutical products is essential for safety reasons. Gimeracil Impurity 5 can serve as a reference compound in these investigations.

Assessment of Genotoxic Potential: Evaluating the genotoxic potential of pharmaceutical compounds is necessary to determine their safety profile. Gimeracil Impurity 5 may be used in research to assess its genotoxicity or that of related compounds.

作用机制

Target of Action

The primary target of Gimeracil Impurity 5 is the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD plays a crucial role in the degradation of pyrimidine bases, including the anticancer drug 5-fluorouracil (5-FU) .

Mode of Action

Gimeracil Impurity 5 functions by reversibly and selectively blocking DPD . This inhibition prevents the breakdown of 5-FU, thereby maintaining high concentrations of 5-FU in the body for a sustained effect against cancer cells .

Biochemical Pathways

The inhibition of DPD by Gimeracil Impurity 5 affects the metabolic pathway of 5-FU . By preventing the degradation of 5-FU, Gimeracil Impurity 5 allows for higher concentrations of 5-FU to be achieved, which can enhance the cytotoxic effect of 5-FU on rapidly dividing cancer cells .

Result of Action

The result of Gimeracil Impurity 5’s action is an increased concentration and prolonged half-life of 5-FU in the body . This leads to enhanced cytotoxic effects on cancer cells, as 5-FU is a potent anticancer agent that interferes with DNA and RNA replication in these cells .

安全和危害

属性

IUPAC Name |

5-chloro-4-hydroxy-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-8-3-4(7)5(9)2-6(8)10/h2-3,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRBWOGSHHARDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1379260-15-7 |

Source

|

| Record name | 5-chloro-4-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)